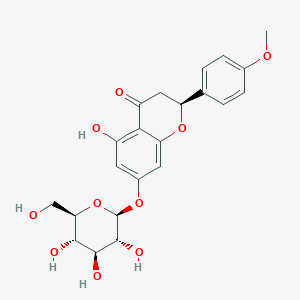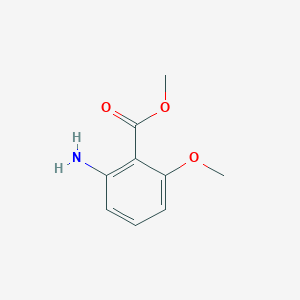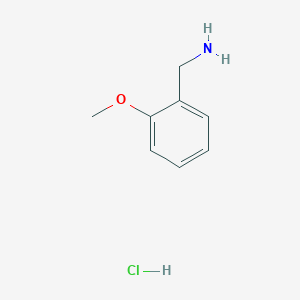
1-(4-Methylphenoxy)-2-propanol
Descripción general
Descripción
1-(4-Methylphenoxy)-2-propanol (4-MMPP) is an organic compound used in various scientific research applications. It is a derivative of phenol and is composed of a phenol ring and a propanol side chain. 4-MMPP is an important intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers, plasticizers, and surfactants. 4-MMPP has been studied for its biochemical and physiological effects and has been used in laboratory experiments for its advantages and limitations.
Aplicaciones Científicas De Investigación
Photodegradation of Herbicides
Research indicates that certain organic compounds, such as 2-propanol, can significantly reduce the photodegradation efficiency of herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA) under UVB irradiation in aqueous solutions. This reduction in photolysis quantum yield suggests that compounds like 2-propanol can influence the persistence and environmental fate of herbicides in aquatic ecosystems by modifying their primary phototransformation pathways (Vione et al., 2010).
Ring-Opening Polymerization Catalysts
The interaction of compounds such as 2-propanol with certain organometallic complexes has been explored for applications in polymer synthesis. For example, reactions involving 2-propanol and specific aluminum-based compounds have led to the development of efficient catalysts for the ring-opening polymerization of lactones. These catalysts are derived from the reactions of methylenebis phenols with aluminum reagents in the presence of 2-propanol, showcasing the potential of such alcohol derivatives in facilitating polymer production processes (Chen et al., 2001).
Molecular Dynamics Studies
Studies on monohydroxy alcohols with a single phenyl group, such as 1-(4-methylphenyl)-1-propanol, have revealed insights into the effects of molecular structure on their physical properties. Through techniques like broadband dielectric spectroscopy and differential scanning calorimetry, researchers have identified the impact of the phenyl ring's position and the hydroxyl group on molecular dynamics, offering valuable information for the design and application of such compounds in various scientific fields (Kołodziej et al., 2020).
Biotransformation in Environmental Remediation
Research into the biotransformation of environmental pollutants like bisphenol A (BPA) has highlighted the role of enzymes in degrading such compounds. Studies involving laccase from Fusarium incarnatum and its application in reverse micelles systems have demonstrated significant degradation of BPA, suggesting the potential of such biocatalytic approaches in environmental remediation efforts (Chhaya & Gupte, 2013).
Mecanismo De Acción
Target of Action
It is suggested that similar compounds may interact with enzymes involved in the carotenoid biosynthesis pathway .
Mode of Action
It is plausible that it may interact with its targets through a nucleophilic substitution route . This involves the replacement of a leaving group in a molecule by a nucleophile, which in this case could be 1-(4-Methylphenoxy)-2-propanol .
Biochemical Pathways
1-(4-Methylphenoxy)-2-propanol may affect the carotenoid biosynthesis pathway . Carotenoids are essential components for the assembly of the photosynthetic apparatus of green plants. They serve as accessory pigments in light harvesting and play an active role in electron transfer processes of photosystem II . Inhibition of carotenoid synthesis may prevent the formation of enough carotenoids to ensure efficient photoprotection .
Pharmacokinetics
It is known that similar compounds undergo rapid oxidative metabolism in vitro .
Result of Action
It is suggested that inhibition of carotenoid synthesis could lead to the degradation of chlorophyll depending on the intensity of illumination, leading to the typical bleaching symptoms in plants .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as light intensity .
Propiedades
IUPAC Name |
1-(4-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVIJQMFYQNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495688 | |
| Record name | 1-(4-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4369-08-8 | |
| Record name | 1-(4-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



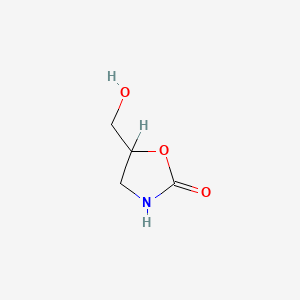
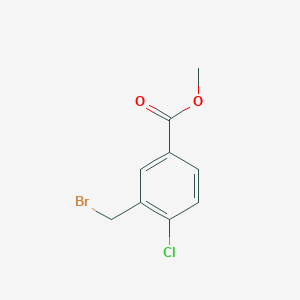



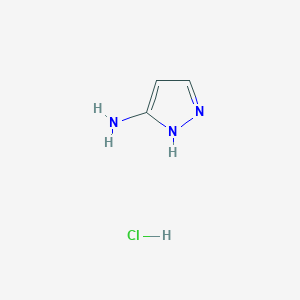
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1589883.png)


